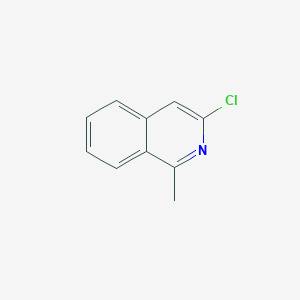

3-Chloro-1-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPHINVRYAFBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C12)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Chloro 1 Methylisoquinoline

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the 3-position of the isoquinoline (B145761) core is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the heterocyclic nitrogen atom. This reactivity allows for the introduction of various functional groups, leading to a diverse range of isoquinoline derivatives. smolecule.com

Common nucleophiles that can displace the chloro group include amines, thiols, and alcohols. For instance, reactions with amines like benzylamine (B48309) can yield 6-amino derivatives, typically conducted in polar aprotic solvents such as DMSO. This substitution pathway is a cornerstone for creating new molecular entities based on the isoquinoline framework. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Solvent | Product Type |

|---|---|---|---|

| Amine | Benzylamine | DMSO | 3-Amino-1-methylisoquinoline derivative |

| Thiol | Potassium thiocyanate | DMF/DMSO | 3-Thio-1-methylisoquinoline derivative |

This table is illustrative of typical reaction types based on general isoquinoline chemistry.

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is a complex process influenced by the directing effects of both the heterocyclic system and the existing substituents. The isoquinoline ring itself typically undergoes electrophilic attack on the benzene (B151609) portion (at positions 5 or 8) rather than the electron-deficient pyridine (B92270) ring.

The substituents on 3-Chloro-1-methylisoquinoline further modulate this regioselectivity:

Chloro Group (-Cl): As an electron-withdrawing group, it deactivates the ring but acts as an ortho, para-director.

Methyl Group (-CH₃): As an electron-donating group, it activates the ring and is also an ortho, para-director.

The interplay of these effects suggests that electrophilic substitution, such as nitration or halogenation, would preferentially occur at the C-5 or C-8 positions. For example, studies on the related 6-chloro-1-methylisoquinoline (B2576185) show that nitration under kinetic control (0°C) favors the 5-nitro derivative, while thermodynamic control (80°C) favors the 8-nitro product due to reduced steric hindrance. The Friedel-Crafts reaction, another key EAS reaction, allows for the introduction of alkyl or acyl groups onto the ring, although it is often limited by the presence of deactivating groups. libretexts.org

Cycloaddition Reactions of the Isoquinoline System

The isoquinoline ring system can participate in cycloaddition reactions to form more complex polycyclic structures. smolecule.com These reactions often involve the isoquinoline acting as a diene or a dipolarophile, depending on the reaction partner.

One notable example is the [3+2] cycloaddition. This can occur via an azomethine ylide generated from the isoquinoline. nih.gov For instance, the nucleophilic addition of a tertiary amine like isoquinoline to an agent like diethyl azodicarboxylate (DEAD) can generate an intermediate that, after deprotonation, forms an azomethine ylide. This ylide can then react with a dipolarophile, such as an alkyne derivative, to construct a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold following an oxidation step. nih.gov Research has also shown that 1-methylisoquinoline (B155361) can react with quinones, such as tetrachloro-1,2-benzoquinone, to yield colored polycyclic heterocyclic products. doi.org

Radical Reactions and Regioselective C-H Functionalization

Modern synthetic methods have enabled direct C-H functionalization on the isoquinoline core, bypassing the need for pre-functionalized starting materials. These reactions often proceed through radical intermediates.

A novel approach for the regioselective alkylation of isoquinolines involves a phosphite-mediated photochemical rearrangement. researchgate.netrsc.org The process begins with the N-alkylation of the isoquinoline, followed by the formation of a phosphite (B83602) adduct. rsc.orgnih.gov Direct photochemical irradiation of this adduct triggers a researchgate.net N-to-C rearrangement, ultimately leading to alkylation at the C-4 position (meta-alkylation). rsc.orgnih.gov

This method has been successfully applied to substituted isoquinolines. rsc.org Studies on 1-methylisoquinoline show that it smoothly forms the required phosphite adduct and undergoes the photochemical rearrangement to yield the C-4 alkylated product. rsc.org This radical-based pathway provides a complementary strategy to traditional methods, enabling functionalization at a position that is often difficult to access. researchgate.netrsc.org

Table 2: Phosphite-Mediated C-4 Alkylation of 1-Methylisoquinoline

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | N-alkylation of 1-methylisoquinoline | N-alkyl-1-methylisoquinolinium salt |

| 2 | Addition of phosphite | Phosphite adduct (enamine-type) |

| 3 | Photochemical irradiation (e.g., 365 nm) | researchgate.net N to C rearrangement |

Based on the general mechanism described for isoquinolines. rsc.orgnih.gov

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly diversifying complex molecules. scispace.combeilstein-journals.org It involves the direct modification of C-H bonds in the final steps of a synthesis, avoiding the need for lengthy de novo preparations. scispace.comnih.gov For heteroaromatic compounds like isoquinoline derivatives, LSF provides an efficient route to explore structure-activity relationships. rsc.org

Methodologies for LSF are diverse and include photoredox catalysis, transition metal catalysis, and radical chemistry. scispace.com These methods allow for the installation of various functional groups under mild conditions, which is crucial for complex substrates. scispace.com For instance, manganese-catalyzed reactions have been developed for the direct methylation of unactivated C-H bonds with high site selectivity, often favoring the most electron-rich and sterically accessible position. beilstein-journals.org Such strategies could be applied to this compound to generate novel analogues by functionalizing the available C-H bonds on the benzene ring portion of the scaffold.

Oxidative Cyclizations and Aromatization Processes

Oxidative reactions can lead to the formation of new cyclic structures or the aromatization of partially saturated rings. In the context of isoquinoline chemistry, oxidative coupling and cyclization reactions are valuable tools for building fused heterocyclic systems. For example, a convenient one-pot approach involving a microwave-assisted 6π-electron cyclization followed by aromatization has been used to synthesize 3-methylisoquinolines. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The presence of a chlorine atom at the C-3 position and a methyl group at the C-1 position makes this compound a versatile scaffold for a variety of chemical transformations. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system, combined with the chloro substituent, renders the C-3 position susceptible to nucleophilic attack. This reactivity is central to many functional group interconversions. Furthermore, the chloro group serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Derivatization can also be achieved through reactions involving the C-1 methyl group or the isoquinoline nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 3-position is readily displaced by various nucleophiles. These reactions typically proceed under thermal conditions or with base catalysis, leading to a diverse range of 3-substituted-1-methylisoquinoline derivatives.

Amination: Reaction with amines provides a direct route to 3-amino-1-methylisoquinoline derivatives. For instance, heating a related 1-bromo-3-amino-4-methylisoquinoline with morpholine (B109124) results in the substitution of the bromine atom to yield 1-morpholinyl-3-amino-4-methylisoquinoline. prepchem.com This principle is applicable to this compound, where primary and secondary amines can act as nucleophiles to displace the chloride.

Alkoxylation and Thiolation: Alkoxides and thiolates are effective nucleophiles for replacing the 3-chloro substituent. The use of reagents like sodium methoxide (B1231860) in a polar aprotic solvent can be employed to synthesize 3-methoxy-1-methylisoquinoline. Similarly, reaction with thiols or their corresponding sodium salts can introduce thioether functionalities at the C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloro-isoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This strategy has been used to synthesize 3-phenylisoquinoline (B1583570) derivatives from their halo-precursors, demonstrating its utility for creating biaryl structures. nih.gov

Other Cross-Coupling Reactions: While Suzuki coupling is common, other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) represent potential and powerful strategies for the derivatization of this compound. nih.govresearchgate.net

Organometallic Intermediates

The generation of organometallic species, particularly organolithium reagents, offers an alternative pathway for functionalization.

Lithiation and Electrophilic Quench: Halogen-lithium exchange can be performed on halo-isoquinolines. For example, treatment of 1-methylthio-3-bromoisoquinoline with n-butyllithium generates the highly reactive 1-methylthio-3-lithioisoquinoline intermediate. semanticscholar.org This species can then react with a variety of electrophiles (e.g., aldehydes, esters, alkyl halides) to install new functional groups at the 3-position. semanticscholar.org After the desired group is introduced, the methylthio group at the C-1 position can be removed if necessary. semanticscholar.org This two-step sequence is formally equivalent to the reaction of a hypothetical 3-lithioisoquinoline. semanticscholar.org A similar strategy could be envisioned for this compound.

Derivatization of the Methyl Group

The C-1 methyl group can also be a site for derivatization.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. More controlled oxidation, for instance with selenium dioxide (SeO₂), can yield the corresponding 1-formyl derivative. nih.gov

Bromination: Radical bromination using reagents like N-bromosuccinimide (NBS) can convert the methyl group into a bromomethyl group, which is a versatile intermediate for further substitution reactions. nih.gov

The following tables summarize key derivatization strategies for the this compound core.

Interactive Data Tables

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product |

| Amine (e.g., Morpholine) | Morpholine, Reflux | 3-Morpholinyl-1-methylisoquinoline |

| Alkoxide (e.g., Methoxide) | Sodium Methoxide, DMF, Heat | 3-Methoxy-1-methylisoquinoline |

| Thiolate (e.g., Ethanethiolate) | Sodium Ethanethiolate, DMF | 3-(Ethylthio)-1-methylisoquinoline |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents/Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., K₂CO₃) | 3-Aryl-1-methylisoquinoline |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1-methylisoquinoline |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | 3-Amino-1-methylisoquinoline |

Table 3: Derivatization via the C-1 Methyl Group

| Reaction Type | Reagent/Conditions | Product |

| Oxidation | SeO₂, Dioxane, Reflux | 3-Chloro-1-formylisoquinoline |

| Bromination | NBS, AIBN, CCl₄, Reflux | 1-(Bromomethyl)-3-chloroisoquinoline |

Applications in Advanced Organic and Medicinal Chemical Synthesis

3-Chloro-1-methylisoquinoline as a Key Building Block for Complex Molecules

This compound serves as a foundational element for synthesizing more elaborate molecular architectures. cymitquimica.comlookchem.com The chlorine atom at the 3-position is a reactive site, allowing for various chemical transformations. For instance, it can be displaced by nucleophiles, enabling the introduction of different functional groups and the extension of the molecular framework. This reactivity is crucial for building complex structures that are investigated for their potential applications in medicinal chemistry and materials science.

One example of its use as a building block is in the synthesis of substituted isoquinolines. The chlorine atom can be replaced by various nucleophiles to create a diverse library of compounds. These reactions are fundamental in drug discovery, where slight modifications to a core structure can lead to significant changes in biological activity.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydrazine | 1-Hydrazino-3-methylisoquinoline | Nucleophilic Substitution |

| This compound | 5-Aminotetrazole | 3-Amino-s-triazolo[3,4-a]isoquinoline | Nucleophilic Substitution/Cyclization |

This table illustrates examples of how this compound is used as a building block.

Synthesis of Fused Heterocyclic Ring Systems

A significant application of this compound is in the construction of fused heterocyclic ring systems. These systems are prevalent in many natural products and pharmaceutically important molecules. researchgate.net

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is found in a large number of bioactive natural products and is a target of significant synthetic interest. researchgate.net While direct use of this compound is not explicitly detailed in the provided search results, the synthesis of pyrrolo[2,1-a]isoquinolines often involves the reaction of an isoquinoline (B145761) derivative with other reagents. For example, one method involves a three-component reaction of isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. mdpi.comnih.gov Another approach utilizes the reaction of 1-methyl-3,4-dihydroisoquinolines with α-bromoketones. researchgate.net These methods highlight the importance of the isoquinoline core, to which the chloro and methyl groups of this compound could potentially be modified to participate in similar cyclization reactions.

The synthesis of Current time information in Bangalore, IN.researchgate.nettriazolo[3,4-a]isoquinolines is of considerable interest due to their pharmaceutical and agricultural applications. researchgate.net One method to produce these compounds involves reacting a 1-chloro-isoquinoline with 5-aminotetrazole. google.com This suggests a direct pathway from this compound to a corresponding triazolo[3,4-a]isoquinoline derivative.

Furthermore, 1-methylisoquinoline (B155361) can be converted to a thioanilide, which then reacts with hydrazonoyl halides to form thiadiazolyl isoquinoline derivatives. cu.edu.egresearchgate.net The reaction of 1-methylisoquinoline with hydrazonoyl halides can also lead to the formation of triazoloisoquinolines. researchgate.netcu.edu.eg

| Starting Material | Reagents | Fused Heterocycle |

| 1-Chloro-isoquinoline | 5-Aminotetrazole | Current time information in Bangalore, IN.researchgate.netTriazolo[3,4-a]isoquinoline |

| 1-Methylisoquinoline | Hydrazonoyl Halides | Current time information in Bangalore, IN.researchgate.netTriazolo[3,4-a]isoquinoline |

| 1-Methylisoquinoline Thioanilide | Hydrazonoyl Halides | mdpi.comCurrent time information in Bangalore, IN.researchgate.netThiadiazolyl Isoquinoline |

This table summarizes the synthesis of triazolo- and thiadiazolyl- fused isoquinolines.

Pyrazoloquinolines are another class of heterocyclic compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. researchgate.net The synthesis of pyrazolo[3,4-c]quinolines has been achieved through the dehydrogenative [2 + 2 + 1] heteroannulation of N-(o-alkenylaryl)imines with aryldiazonium salts. researchgate.net While a direct synthesis from this compound isn't described, the isoquinoline framework is central.

Benzo[a]quinolizine derivatives are important intermediates in the synthesis of various alkaloids. researchgate.net Research has shown that 1-methyl-3,4-dihydroisoquinolines can be used to synthesize pyrrolo[2,1-a]isoquinolines, which are related to the benzo[a]quinolizine core. researchgate.net The reactivity of the methyl group in 1-methylisoquinoline is key to these transformations. researchgate.net

The synthesis of tetrazolo-(5,1-a)-isoquinolines can be achieved from 1-chloro-isoquinoline derivatives. The process involves converting the 1-chloro-isoquinoline to a 1-hydrazinoisoquinoline, which is then cyclized using nitrous acid to form the tetrazole ring. acgpubs.org This provides a clear synthetic route starting from a chloro-substituted isoquinoline like this compound.

Construction of Bioactive Natural Product Core Structures

The isoquinoline skeleton is a common feature in many biologically active natural products. nih.gov The ability to functionalize the isoquinoline ring, as facilitated by the chloro group in this compound, is crucial for the synthesis of these complex natural product cores. For example, the synthesis of lamellarin analogues, which are potent antiviral agents, has been demonstrated using isoquinoline derivatives. nih.gov The development of synthetic routes to various isoquinoline alkaloids often relies on the strategic introduction of substituents at different positions of the isoquinoline ring. nih.gov

Integration into Lamellarin Scaffolds

Lamellarins are a class of marine alkaloids that have garnered significant interest due to their potent biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. The core structure of many lamellarins is a pentacyclic system derived from a pyrrolo[2,1-a]isoquinoline skeleton. The synthesis of these complex natural products and their analogues is an active area of research in organic chemistry, often requiring innovative strategies and versatile building blocks.

While direct literature evidence for the integration of this compound into lamellarin scaffolds is not extensively documented, the use of substituted isoquinolines as key precursors is a well-established strategy. For instance, research has demonstrated the synthesis of the lamellarin core through the coupling of 1-methylisoquinoline with 4-chloro-3-nitrocoumarin, a reaction catalyzed by Yb(OTf)3 or promoted by visible light. researchgate.netmdpi.com This approach highlights the utility of the isoquinoline moiety as a foundational element in constructing the intricate lamellarin framework.

Given the precedent set by the use of 1-methylisoquinoline, it is plausible to propose this compound as a valuable synthon for creating novel lamellarin analogues. The presence of the chloro group at the 3-position offers a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This would allow for the introduction of a wide range of substituents at a key position of the lamellarin core, potentially leading to derivatives with enhanced or novel biological activities. The methyl group at the 1-position is a common feature in many synthetic routes targeting the lamellarin skeleton.

The general synthetic approach would likely involve the coupling of this compound with a suitably functionalized pyrrole (B145914) or coumarin (B35378) derivative to construct the characteristic fused ring system of the lamellarins. mdpi.comrsc.org The reactivity of the chloro-substituted isoquinoline would be a critical factor in the success of such a synthetic strategy.

Generation of Chemical Libraries for High-Throughput Screening

The discovery of new drug candidates often relies on the screening of large collections of diverse small molecules, known as chemical libraries, in high-throughput screening (HTS) assays. crysdotllc.com The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds, including numerous approved drugs. nih.gov Consequently, the synthesis of isoquinoline-based chemical libraries is a significant endeavor in drug discovery. nih.gov

This compound represents an ideal starting material for the generation of such libraries. Its structure contains two key points of diversification: the chloro group at the 3-position and the methyl group at the 1-position. The chlorine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, thereby creating a diverse set of analogues from a common precursor. organic-chemistry.orgacs.org This is a fundamental principle in combinatorial chemistry, where the goal is to rapidly generate a large number of related compounds for biological evaluation. nih.gov

Strategies for the production of substituted isoquinoline libraries have been developed, often employing solid-phase synthesis techniques to facilitate the purification and handling of large numbers of compounds. smolecule.com In this context, this compound could be attached to a solid support, and then the chloro group could be subjected to a series of parallel reactions with different building blocks.

The resulting library of 3-substituted-1-methylisoquinoline derivatives would then be screened against various biological targets to identify "hits"—compounds that exhibit a desired biological effect. The structural information from these hits can then be used to design more potent and selective second-generation compounds. The use of functionalized building blocks like this compound is crucial for creating libraries with a high degree of chemical diversity, increasing the probability of discovering novel bioactive molecules. frontiersin.org

Below is a table summarizing potential diversification strategies for a chemical library based on this compound.

| Reaction Type | Reagent/Catalyst | Potential Substituents at C-3 | Reference |

| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Aryl, Heteroaryl, Alkyl | organic-chemistry.org |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Primary/Secondary Amines | organic-chemistry.org |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | nih.gov |

| Stille Coupling | Organostannanes, Pd catalyst | Aryl, Vinyl, Alkyl | mdpi.com |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Alkoxy, Thioether groups | acs.org |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Chloro-1-methylisoquinoline. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the compound's architecture.

Proton NMR (¹H NMR) spectroscopy for this compound reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region of the spectrum is particularly informative, showing distinct signals for the protons on the isoquinoline (B145761) core. The methyl group at the C1 position typically appears as a sharp singlet in the upfield region of the spectrum. For the closely related compound, 6-chloro-3-methylisoquinoline, the methyl protons appear at approximately 2.69 ppm. rsc.org The aromatic protons on the benzene (B151609) ring portion of the isoquinoline will exhibit chemical shifts and coupling patterns determined by their position relative to the chlorine atom and the fused heterocyclic ring. The proton at C4, being on the pyridine (B92270) ring and adjacent to the chlorine-bearing carbon, would have a distinct chemical shift.

Table 1: Representative ¹H NMR Data for a Methylisoquinoline Derivative (Note: This table is illustrative. Actual chemical shifts for this compound may vary.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (at C1) | ~2.7 | Singlet | N/A |

| H-4 | ~7.4 | Singlet | N/A |

| Aromatic H | 7.4 - 8.2 | Multiplet/Doublet | 7.0 - 9.0 |

| Aromatic H | 7.4 - 8.2 | Multiplet/Doublet | 7.0 - 9.0 |

| Aromatic H | 7.4 - 8.2 | Multiplet/Doublet | 7.0 - 9.0 |

Table 2: Representative ¹³C NMR Data for a Chloro-methylisoquinoline Derivative (Note: This table is illustrative. Actual chemical shifts for this compound may vary.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C1) | ~24 |

| Aromatic/Heteroaromatic CH | 117 - 130 |

| Aromatic/Heteroaromatic C (quaternary) | 124 - 138 |

| C-Cl (C3) | ~150 |

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netiosrjournals.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. scribd.com It is invaluable for tracing the connectivity of the protons on the benzene ring of the isoquinoline structure.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly powerful for identifying the placement of substituents and for assigning quaternary (non-protonated) carbons. For example, an HMBC experiment would show a correlation between the methyl protons and both the C1 and C8a carbons, confirming the position of the methyl group.

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance without the need for an identical reference standard. acanthusresearch.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. rssl.com By integrating the signals of this compound against a certified internal standard of known concentration and purity, its absolute purity can be accurately calculated. acs.orgasdlib.org This technique is non-destructive and can provide a highly accurate purity assessment. mdpi.comeurl-pesticides.eu Furthermore, qNMR can be used to monitor the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time, providing valuable kinetic data. spectralservice.de

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. beilstein-journals.org This precision allows for the determination of the elemental formula of this compound (C₁₀H₈ClN). A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic pattern for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS will show two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of about 3:1. chemguide.co.ukyoutube.com This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of fragments such as the methyl group or a chlorine atom, which helps to piece together the molecular structure. libretexts.orgtutorchase.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z for C₁₀H₈³⁵ClN [M+H]⁺ | Calculated m/z for C₁₀H₈³⁷ClN [M+H]⁺ |

|---|

Electrospray Ionization (ESI-MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. This soft ionization method typically generates a protonated molecular ion, [M+H]⁺, which allows for precise mass determination. High-Resolution Mass Spectrometry (HRMS) coupled with ESI is frequently used to obtain exact mass values, which can confirm the molecular formula of the synthesized compounds. whiterose.ac.ukbeilstein-journals.org

In the analysis of related isoquinoline structures, ESI-MS has been successfully employed to verify their identity. For instance, HRMS (ESI+) analysis of various synthesized 1-methylisoquinoline (B155361) derivatives consistently shows a close correlation between the calculated and found molecular masses, often within a minimal margin of error. whiterose.ac.uk This level of accuracy is fundamental in distinguishing the target compound from potential byproducts or isomers.

Table 1: Representative High-Resolution Mass Spectrometry (ESI-MS) Data for Substituted 1-Methylisoquinolines

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|---|---|---|---|

| 5-Fluoro-1-methylisoquinoline | C₁₀H₉FN | 162.0714 | 162.0709 | whiterose.ac.uk |

| 7-Methoxy-1-methylisoquinoline | C₁₁H₁₂NO | 174.0913 | 174.0910 | whiterose.ac.uk |

| 1-Methyl-6-phenylisoquinoline | C₁₆H₁₄N | 220.1121 | 220.1123 | rsc.org |

This table presents data for structurally related compounds to illustrate the application and precision of the ESI-MS technique.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is characterized by several distinct regions:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the isoquinoline ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The methyl (CH₃) group at the C1 position exhibits characteristic stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic heterocyclic ring system are observed in the 1630-1450 cm⁻¹ region. whiterose.ac.uklibretexts.org

Reported IR spectra for analogous substituted isoquinolines confirm these assignments. For example, various 1-methylisoquinoline derivatives show characteristic peaks for C=N and C=C ring stretching around 1620 cm⁻¹ and 1560 cm⁻¹. whiterose.ac.ukbeilstein-journals.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | libretexts.org |

| Aliphatic C-H (Methyl) | Stretch | 3000 - 2850 | libretexts.org |

| C=C and C=N (Ring) | Stretch | 1630 - 1450 | whiterose.ac.uklibretexts.org |

| C-H (Methyl) | Bend | 1470 - 1350 | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within conjugated systems. The isoquinoline ring system of this compound is an extended π-conjugated system, which gives rise to characteristic absorptions in the UV region. The primary electronic transitions observed are π → π* transitions.

The position and intensity of the maximum absorption wavelengths (λmax) are influenced by the substituents on the isoquinoline core. The chloro and methyl groups can cause shifts in the absorption bands (bathochromic or hypsochromic) compared to the parent isoquinoline molecule. utoronto.ca Furthermore, the polarity of the solvent can also affect the λmax values, a phenomenon known as solvatochromism, which can be observed when spectra are recorded in different solvents like methanol, chloroform, or DMSO. researchgate.net For related heterocyclic systems, absorption bands are typically observed in the 250-400 nm range, corresponding to these π → π* transitions. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the purification of this compound after its synthesis and for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and effective method used primarily to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. ijrti.org For this compound, reactions are typically monitored on silica (B1680970) gel plates (often F254, which fluoresces under UV light). uni-regensburg.dersc.org The spots are visualized using a UV lamp, where the conjugated isoquinoline ring absorbs UV light and appears as a dark spot.

A specific retention factor (Rf) value has been reported for this compound as 0.4 when using a mobile phase of 30% ethyl acetate (B1210297) in petroleum ether on a silica gel plate. uni-regensburg.de This value is crucial for developing more extensive purification protocols using column chromatography.

Table 3: Thin Layer Chromatography (TLC) Parameters for this compound

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel plates (60 F254) | uni-regensburg.dersc.org |

| Mobile Phase | 30% Ethyl Acetate in Petroleum Ether | uni-regensburg.de |

| Retention Factor (Rf) | 0.4 | uni-regensburg.de |

For preparative scale purification, column chromatography and its faster variant, flash chromatography, are the methods of choice. chromtech.com These techniques are used to isolate this compound from unreacted starting materials, reagents, and byproducts.

The standard stationary phase is silica gel, with particle sizes often specified as 230-400 mesh for flash chromatography. uni-regensburg.de The selection of the mobile phase (eluent) is guided by prior TLC analysis. For this compound and its isomers, solvent systems consisting of mixtures of ethyl acetate and a non-polar solvent like hexanes or petroleum ether are commonly employed. uni-regensburg.dechemicalbook.com For example, purification of a related isomer was achieved using a mobile phase of 5% ethyl acetate in hexanes. chemicalbook.com

Table 4: Column Chromatography Conditions for Purification of Isoquinoline Derivatives

| Technique | Stationary Phase | Eluent System | Source |

|---|---|---|---|

| Flash Chromatography | Silica gel (230-400 mesh) | 30% Ethyl Acetate in Petroleum Ether | uni-regensburg.de |

| Column Chromatography | Silica gel | 0-100% Ethyl Acetate in Hexane | whiterose.ac.uk |

| Flash Chromatography | Silica gel | 5% Ethyl Acetate in Hexanes | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture with high resolution and sensitivity. nih.gov While specific HPLC methods for this compound are not extensively detailed, methods developed for related isoquinoline and quinoline (B57606) derivatives are directly applicable for its analysis, particularly for purity determination and analyzing its derivatives.

A typical HPLC setup for isoquinoline derivatives involves a reversed-phase column, such as a C18 column. nih.gov The separation is achieved using a mobile phase that is often a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol. nih.govtandfonline.com Detection is commonly performed with a UV detector set at a wavelength where the isoquinoline core exhibits strong absorbance, such as 298 nm. nih.gov

Table 5: Representative HPLC Method for Analysis of Isoquinoline Derivatives

| Parameter | Description | Source |

|---|---|---|

| Column | C18 reversed-phase | nih.gov |

| Mobile Phase | 0.05 M acetate buffer (pH 3):acetonitrile:methanol (40:40:20, v/v/v) | nih.gov |

| Flow Rate | 1.5 ml/min | nih.gov |

| Detection | UV at 298 nm | nih.gov |

Mechanistic Research on Biological Activities of 3 Chloro 1 Methylisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies of Isoquinoline (B145761) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For isoquinoline derivatives, SAR studies have elucidated how specific structural modifications influence their biological activities.

In the context of anticancer activity , the planarity of the isoquinoline structure is often considered an important factor for topoisomerase inhibitory activity. brieflands.com For a series of indenoisoquinoline derivatives, which are potent topoisomerase I (Top1) inhibitors, modifications at various positions have been explored. For instance, introducing a three-carbon side chain at the O-2 position, terminating with an amino group, has been shown to yield dual inhibitors of both Topoisomerase I (Top1) and Tyrosyl-DNA phosphodiesterase I (TDP1). acs.org Molecular modeling suggests that the indenoisoquinoline platform can fit within the active sites of both enzymes, with the side chain binding to a hydrophobic region in TDP1. acs.org In another study on 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines, the presence of different substituents (like H, OCH3, CH3, Cl, F) on the phenyl ring was investigated, indicating that the isoquinoline moiety is a suitable scaffold for designing new anti-proliferative agents. brieflands.com

For antimicrobial activity , SAR studies have also provided key insights. In a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs), various functionalizations were explored. nih.gov It was found that halogenated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, exhibited significant antifungal activity. nih.gov Similarly, halogenated phenyl and phenethyl carbamates showed remarkable broad-range bactericidal activity. nih.gov For 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives, the presence of a hydrophobic functional group was associated with enhanced antibacterial activity against multidrug-resistant strains. nih.govresearchgate.net The 3-phenylisoquinoline (B1583570) structure itself is a key subunit in potent natural alkaloids that target the bacterial FtsZ protein. nih.govresearchgate.net

These studies highlight that substitutions at various positions of the isoquinoline core, including the introduction of halogen atoms, aryl groups, and functionalized side chains, play a vital role in modulating the anticancer and antimicrobial potency of these derivatives.

In Vitro Mechanisms of Antimicrobial Activity

Derivatives of isoquinoline have demonstrated significant antimicrobial properties through various mechanisms of action. Research has focused on their ability to inhibit essential bacterial processes, leading to cell death.

A key target for novel antibiotics is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin. thaiscience.infoacs.org FtsZ is essential for bacterial cell division, where it polymerizes to form the Z-ring, a structure that initiates cytokinesis. thaiscience.info Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial death, making it an attractive target. researchgate.net

Several isoquinoline derivatives have been identified as inhibitors of FtsZ. For example, 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been shown to bind to Staphylococcus aureus FtsZ (SaFtsZ). nih.govresearchgate.net These compounds act as stabilizers of SaFtsZ polymers and inhibit the protein's GTPase activity, which is crucial for the dynamic assembly and disassembly of the Z-ring. nih.govresearchgate.net Another class of isoquinoline alkaloids, tetrahydroisoquinolines like Ecteinascidin 770 (ET-770), has also been shown to inhibit the polymerization of E. coli FtsZ in a concentration-dependent manner and reduce its GTPase activity. thaiscience.info The ability of these compounds to interfere with FtsZ function underscores a specific mechanism for their antibacterial effects. nih.govresearchgate.net

Table 1: Effect of Isoquinoline Derivatives on FtsZ Activity

| Compound Class | Target Organism/Protein | Observed Effect | Reference |

|---|---|---|---|

| 3-Phenyl-6,7-dimethoxyisoquinoline derivatives | S. aureus FtsZ (SaFtsZ) | Stabilize SaFtsZ polymers, inhibit GTPase activity | nih.govresearchgate.net |

Isoquinoline derivatives have been evaluated against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Their effectiveness is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Studies have shown that certain isoquinoline derivatives possess a broad spectrum of activity. For instance, newly synthesized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, particularly halogenated phenyl and phenethyl carbamates, exhibited remarkable bactericidal activity against a wide range of bacteria. nih.gov In another study, 3-phenylisoquinoline derivatives were effective against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE), with MIC values in the range of 1-8 µg/mL. researchgate.net However, the activity can be selective; some derivatives show potent activity against Gram-positive bacteria but fail to inhibit the growth of Gram-negative bacteria. researchgate.net

Table 2: Antibacterial Spectrum of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 3-Phenylisoquinoline derivatives | MRSA, VRE | MIC: 1-8 µg/mL | researchgate.net |

| Halogenated phenethyl carbamates (THIQ derivatives) | Broad-range | Remarkable bactericidal activity | nih.gov |

| 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine | S. aureus | MIC: 0.78 µg/mL | researchgate.net |

In Vitro Mechanisms of Anticancer Activity

The anticancer properties of isoquinoline derivatives are a major area of research, with studies focusing on their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with crucial cellular machinery.

A primary mechanism of anticancer drugs is the inhibition of cancer cell proliferation and the induction of apoptosis. wikipedia.org Isoquinoline derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. brieflands.comnih.gov For example, indenoisoquinoline derivatives are cytotoxic at nanomolar concentrations. nih.gov Similarly, 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines have been assessed against multiple cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), T47D (breast), and HeLa (cervix), with HepG2 cells showing high sensitivity. brieflands.com

The induction of apoptosis is a key indicator of effective anticancer activity. Studies have shown that treatment with certain isoquinoline derivatives leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis. core.ac.ukresearchgate.net This is often confirmed by observing changes in the expression of genes involved in apoptosis, such as the BCL-2 family of proteins. mdpi.com

Table 3: Proliferation Inhibition of Cancer Cell Lines by Isoquinoline Derivatives

| Derivative Class | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| Indenoisoquinolines (e.g., MJ-III-65) | Human cancer cells | Cytotoxic at nanomolar concentrations | nih.gov |

| 2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines | HepG2 (Liver) | IC50: 4.25 to 70.05 µM | brieflands.com |

| IsoCoQuines (e.g., 2b) | U87 (Glioblastoma) | IC50 < 10 nM | core.ac.uk |

Topoisomerase I (Top1) is a vital enzyme that resolves DNA topological problems during replication and transcription. brieflands.com It is overexpressed in many cancer cells, making it a prime target for chemotherapy. brieflands.comiiab.me Topoisomerase inhibitors function by trapping the enzyme-DNA covalent complex, which prevents the re-ligation of the DNA strand and leads to lethal double-strand breaks and apoptosis. wikipedia.orgiiab.me

A prominent class of non-camptothecin Top1 inhibitors is the indenoisoquinolines. iiab.me These compounds, such as MJ-III-65 and others, act as Top1 poisons by stabilizing the Top1-DNA cleavage complex. nih.gov Unlike camptothecins, indenoisoquinolines exhibit distinct advantages, including greater chemical stability and a different DNA sequence preference for trapping Top1. nih.goviiab.me The planar structure of these molecules is thought to be a critical factor for their inhibitory activity, allowing them to intercalate into the DNA at the site of the cleavage complex. brieflands.comacs.org The development of these synthetic inhibitors represents a significant advancement in targeting Top1 for cancer therapy. iiab.me

Neuroprotective Mechanisms of Action of Isoquinoline Scaffolds

Isoquinoline derivatives have emerged as promising candidates for the development of neuroprotective agents to combat neurodegenerative diseases. smolecule.comsmolecule.com Their mechanisms of action are multifaceted, often involving the modulation of multiple cellular pathways implicated in neuronal survival and death.

One of the key neuroprotective mechanisms of isoquinoline alkaloids is the regulation of intracellular calcium homeostasis. For instance, tetrandrine, an isoquinoline alkaloid, has been shown to exert neuroprotective effects by modulating Ca2+ and K+ channels, thereby preventing neuronal damage caused by calcium overload. mdpi.com

Furthermore, many isoquinoline derivatives exhibit potent antioxidant properties. They can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), while reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com This antioxidant activity helps to mitigate oxidative stress, a major contributor to neuronal cell death in various neurodegenerative conditions. mdpi.com The neuroprotective effects of some isoquinoline derivatives are also attributed to their ability to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine. researchgate.net

Some isoquinoline derivatives have been found to interact with the translocator protein (TSPO), a mitochondrial protein involved in modulating mitochondrial function. tandfonline.com Ligands of TSPO have demonstrated neuroprotective activity by preventing the formation of the mitochondrial permeability transition pore (mPTP), which is a key event in amyloid-β (Aβ)-induced mitochondrial dysfunction. tandfonline.com By stabilizing mitochondrial function, these compounds can enhance ATP production and reduce ROS generation, thereby protecting neurons from Aβ-induced toxicity. tandfonline.com

Additionally, certain isoquinoline derivatives can modulate signaling pathways crucial for cell survival, such as the Akt and ERK pathways. For example, the non-selective PDE4 inhibitor ibudilast (B1674240) has been shown to protect astrocytes by activating the cGMP pathway, leading to the reduction of cytochrome c release and caspase-3 activation. nih.gov

Anti-inflammatory Mechanisms (e.g., TNF-α Inhibition)

Chronic inflammation is a key pathological feature of many diseases, and the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) is a major therapeutic strategy. acs.org Isoquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.

A primary mechanism by which isoquinoline derivatives exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). mdpi.comnih.gov Several isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced production of these pro-inflammatory mediators in microglial cells. mdpi.comnih.gov This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, which in turn blocks the nuclear translocation of NF-κB. mdpi.comnih.gov

Furthermore, some isoquinoline derivatives can modulate the activity of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB. mdpi.com By inhibiting the phosphorylation of MAPKs such as ERK, JNK, and p38, these compounds can effectively downregulate the entire inflammatory cascade. mdpi.comnih.gov

Some isoquinoline derivatives can also directly inhibit the production and release of TNF-α. acs.org For example, certain 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives have shown potent inhibitory activities toward LPS-induced TNF-α production in mice. nih.gov A fragment-based drug discovery approach has identified isoquinoline fragments that can disrupt the binding of the TNF-α ligand to its receptor through an allosteric mechanism. acs.org

Table 1: Anti-inflammatory Activity of Isoquinoline Derivatives

| Compound | Cell Line | Target/Pathway | Effect | Reference |

| N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) | BV2 microglial cells | MAPKs/NF-κB | Inhibited LPS-induced IL-6, TNF-α, and NO production | mdpi.comnih.gov |

| Isoquinoline-1-carboxamide derivatives (HSR1101~1103) | BV2 microglial cells | Pro-inflammatory mediators | Potent suppression of LPS-induced IL-6, TNF-α, and NO | mdpi.comnih.gov |

| 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives | Mice | TNF-α production | Potent inhibition of LPS-induced TNF-α production | nih.gov |

| 7-fluoro and 6-chloro isoquinoline derivatives | In vitro | TNF-α | 50-60% inhibition | nih.gov |

Enzyme Inhibitory Action Studies (e.g., PDE4B Inhibition)

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and neuronal function. mdpi.comnih.gov The inhibition of PDE4, particularly the PDE4B isoform, has emerged as a promising therapeutic strategy for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and neurodegenerative diseases. nih.govresearchgate.net

Isoquinoline derivatives have been extensively investigated as potent and selective PDE4 inhibitors. nih.govwipo.int Structure-activity relationship (SAR) studies have revealed that modifications to the isoquinoline scaffold can significantly impact both the potency and selectivity of these inhibitors. For instance, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives were designed and synthesized, with some analogs exhibiting remarkable PDE4B inhibitory activity with IC50 values in the low micromolar range. researchgate.net

The mechanism of PDE4 inhibition by isoquinoline derivatives involves their interaction with the active site of the enzyme. Molecular docking studies have provided insights into the binding modes of these compounds, revealing key interactions with amino acid residues within the catalytic pocket of PDE4B. researchgate.net These interactions, which often include hydrogen bonding and hydrophobic interactions, are crucial for the inhibitory activity of the compounds.

Gene knockout studies have demonstrated that PDE4B plays a critical role in suppressing TNF-α production, highlighting its importance as a therapeutic target for inflammatory diseases. nih.gov The development of selective PDE4B inhibitors is a key research focus, as non-selective PDE4 inhibitors are often associated with side effects such as nausea and emesis, which are linked to the inhibition of the PDE4D isoform. nih.gov

Table 2: PDE4B Inhibitory Activity of Isoquinoline and Related Derivatives

| Compound/Derivative Class | IC50 Value (PDE4B) | Selectivity Notes | Reference |

| 1-phenyl-3,4-dihydroisoquinoline derivatives (e.g., 2-methoxyphenyl analog 106) | 0.22 µM | Moderate activity with good PDE4B subtype selectivity | researchgate.net |

| 7-fluoro and 6-chloro isoquinoline derivatives | Significant inhibitory activity | - | nih.gov |

| 2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (47) | 3.0 nM | 433-fold selectivity over PDE4D | nih.gov |

| 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives | Potent inhibitory activities | Broad margin between rolipram (B1679513) binding affinity and PDE4 inhibition | nih.gov |

Molecular Interaction Studies with Receptors and Other Biological Targets

Understanding the molecular interactions between 3-chloro-1-methylisoquinoline derivatives and their biological targets is fundamental to elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents. eurekaselect.com Molecular docking and other computational techniques are invaluable tools in this regard, providing detailed insights into the binding modes and affinities of these compounds. eurekaselect.comrsc.org

In silico molecular docking studies have been employed to investigate the interactions of isoquinoline derivatives with a variety of biological targets, including enzymes and receptors. eurekaselect.comrsc.org These studies have shown that isoquinoline derivatives can bind to the active sites of enzymes like ACP reductase and thymidine (B127349) phosphorylase, suggesting their potential as anti-tuberculosis and anti-cancer agents, respectively. rsc.orgbohrium.com The binding affinities, as indicated by the free energy of binding values, can help to predict the inhibitory potential of the compounds. rsc.org

For example, docking studies of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives with ACP reductase revealed that these compounds can bind efficiently to the active site of the enzyme, with some derivatives showing better predicted anti-tuberculosis properties than the standard drug Rifampicin. rsc.orgrsc.org Similarly, isoquinoline-based oxadiazole analogs have been shown to interact with the active site of the thymidine phosphorylase enzyme, which correlates well with their experimentally determined inhibitory activities. bohrium.com

The interaction of isoquinoline derivatives with receptors has also been a subject of investigation. For instance, certain isoquinoline derivatives have been studied for their ability to modulate neurotransmitter receptors, which could be beneficial for the treatment of neurological disorders. Furthermore, the interaction of isoquinoline derivatives with the SARS-CoV-2 main protease (Mpro) has been explored through molecular docking, suggesting their potential as antiviral agents. eurekaselect.com

The specific interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, between the isoquinoline derivatives and the amino acid residues of the target protein are crucial for their biological activity. tandfonline.com These interactions determine the binding affinity and selectivity of the compounds, and a detailed understanding of these interactions is essential for the optimization of lead compounds in drug discovery.

Table 3: Molecular Docking Studies of Isoquinoline Derivatives

| Derivative Class | Biological Target | Key Findings | Reference |

| Pyrrolo[2,1-a]isoquinoline derivatives | ACP reductase (4OHU) | Compounds 4h, 4q, and 4g showed good efficiency in inhibiting the enzyme. Free energy of binding values ranged from -6.61 to -9.31 kcal/mol. | rsc.org |

| Isoquinoline-based oxadiazole analogs | Thymidine phosphorylase (TP) enzyme | Most active analogs showed interactions with the active site of the TP enzyme, correlating with experimental results. | bohrium.com |

| Indolo[3,2-c]isoquinoline hybrids | SARS-CoV-2 Mpro (PDB: 7D1M) | Compounds 2a, 2b, 3a, 4b, and 4c exhibited strong interactions with critical amino acid residues (Glu166, Gln189, and His41). | tandfonline.com |

| Spirooxindoles | PDE4B | Compound 38 showed two hydrogen bonds with His278 and Met347 residues of the active site. | nih.gov |

Theoretical and Computational Chemistry Studies of 3 Chloro 1 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular conformation of 3-Chloro-1-methylisoquinoline. numberanalytics.com These computational strategies allow for the optimization of the molecule's geometry, revealing a largely planar isoquinoline (B145761) core. tandfonline.com

Studies on related substituted isoquinolines have demonstrated that the torsion angles within the isoquinoline skeleton are minimal, typically around 1.6° to 1.7°. tandfonline.com The presence of the methyl group at the C1 position and the chloro group at the C3 position introduces specific electronic and steric effects. The chlorine atom, being electron-withdrawing, significantly modulates the electron density across the aromatic system. This perturbation of the electronic landscape is crucial in determining the molecule's reactivity towards electrophiles and nucleophiles.

Computational models can predict key electronic properties, such as the HOMO-LUMO gap, which for the related 6-Chloro-1-methylisoquinoline (B2576185) is calculated to be approximately 4.2 eV using DFT with a B3LYP/6-311G** basis set. Such calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate reactivity in various environments.

Table 1: Calculated Electronic Properties of a Related Isoquinoline Derivative

| Property | Calculated Value | Method |

| HOMO-LUMO Gap | ~4.2 eV | DFT (B3LYP/6-311G**) |

| Dipole Moment | Varies with solvent model | DFT/PCM |

Data based on calculations for 6-Chloro-1-methylisoquinoline.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a vital tool for mapping the intricate pathways of chemical reactions involving this compound.

Transition State Analysis in Catalytic Transformations

The mechanisms of transition metal-catalyzed reactions, such as cross-coupling, are frequently investigated using computational methods. For instance, in reactions involving isoquinolines, rhodium(III)-catalyzed C-H bond activation and cyclization have been studied to understand the formation of the isoquinoline scaffold. Theoretical calculations can pinpoint transition state structures and determine the activation energies for elementary steps like oxidative addition and reductive elimination, thereby clarifying the catalytic cycle and predicting reaction outcomes. hbni.ac.in

Mechanistic Insights into Photochemical Rearrangements

The study of photochemical reactions is greatly enhanced by computational modeling. baranlab.org For isoquinoline derivatives, phosphite-mediated photochemical whiterose.ac.uk N to C rearrangements have been explored. researchgate.netrsc.org These studies, combining experimental and computational approaches, have unveiled novel C–N bond cleavage pathways from the singlet excited state of enamine-type intermediates. researchgate.netrsc.org DFT calculations are employed to investigate the potential energy surfaces of the excited states, helping to elucidate the mechanisms that lead to various photoproducts. researchgate.netrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

Computational methods are adept at predicting spectroscopic data, which is invaluable for the structural elucidation of this compound and its derivatives. ualberta.ca By calculating nuclear magnetic shielding constants, it is possible to predict 1H and 13C NMR chemical shifts. ucl.ac.ukmsu.edu

The accuracy of these predictions can be quite high, with machine learning models trained on large datasets achieving mean absolute errors as low as 0.11 ppm for 1H NMR and 2.94 ppm for 13C NMR in some cases. ualberta.ca These predicted spectra serve as a powerful tool for comparison with experimental data, aiding in the definitive assignment of resonances and confirmation of the molecular structure. ualberta.ca The inclusion of solvent effects in these calculations can further improve the accuracy of the predicted chemical shifts. rsc.org

Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts

| Nucleus | Predicted Shift (ppm) | Experimental Shift (ppm) |

| 1H | Varies by position | Varies by position |

| 13C | Varies by position | Varies by position |

Note: Specific predicted and experimental values for this compound require dedicated computational studies and experimental data which are not broadly available in the cited literature.

Computational Analysis of Reactivity Descriptors and Selectivity

Conceptual DFT provides a framework for calculating various reactivity descriptors that predict the most reactive sites within a molecule. researchgate.net Parameters such as Fukui functions, local softness, and electrostatic potential maps are used to gauge the electrophilic and nucleophilic centers of this compound.

For similar chloro-substituted azaaromatics, these analyses typically indicate that the carbon atom bonded to the chlorine is a prime target for nucleophilic attack. whiterose.ac.uk Conversely, electrophilic substitutions are directed to specific positions on the carbocyclic ring, influenced by the combined electronic effects of the chloro and methyl substituents and the nitrogen atom. This predictive capability is crucial for designing synthetic strategies and anticipating the regioselectivity of reactions.

Molecular Modeling and Docking Studies for Biological Target Interactions

To probe the potential bioactivity of this compound, molecular modeling and docking simulations are employed. vulcanchem.com These computational techniques are used to predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor. uni-regensburg.de

For example, docking studies on the related 6-Chloro-1-methylisoquinoline have modeled its binding to kinase domains like EGFR, yielding binding energies (ΔG) of approximately -9.2 kcal/mol. Such studies help to identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These insights are foundational for the rational design of new derivatives with potentially enhanced therapeutic efficacy. uni-regensburg.de

Q & A

Basic: What are the common synthetic routes for 3-Chloro-1-methylisoquinoline, and what factors influence the choice of reagents?

Answer:

The synthesis of this compound typically involves chlorination of 3-methylisoquinoline using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under catalytic conditions (e.g., FeCl₃ ) . The choice of reagent depends on:

- Reactivity : PCl₅ is more aggressive, suitable for substrates requiring harsher conditions.

- Yield and purity : SOCl₂ often provides better yields in aromatic chlorinations.

- Scalability : Industrial methods optimize solvent systems (e.g., chlorinated solvents) and temperature (60–100°C) to enhance efficiency .

Key considerations : Monitor reaction progress via TLC or GC-MS to prevent over-chlorination.

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for derivatizing this compound?

Answer:

To optimize Suzuki-Miyaura coupling for this compound:

- Catalyst system : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) in a 1:1 mixture of DME/H₂O .

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to maintain pH > 8.

- Temperature : 80–100°C for 12–24 hours under inert atmosphere.

- Substrate ratio : Equimolar boronic acid to chloro-substrate minimizes side reactions.

Validation : Characterize biaryl products via ¹H/¹³C NMR and HRMS . For sterically hindered derivatives, employ microwave-assisted synthesis (120°C, 30 min) to improve yields .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

Core characterization methods include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C1, chloro at C3). Key signals: δ ~2.5 ppm (CH₃), δ ~8.0–9.0 ppm (aromatic protons) .

- Mass spectrometry : HRMS (ESI⁺) for molecular ion validation (m/z ~177.63 [M+H]⁺).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding) .

- IR : Confirm C-Cl stretching (~550–650 cm⁻¹) and aromatic C-H vibrations .

Advanced: How to resolve discrepancies in reported biological activities of this compound derivatives across studies?

Answer:

Address contradictions via:

Purity validation : Ensure derivatives are >95% pure (HPLC) to exclude impurities affecting bioactivity .

Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin).

Structural verification : Confirm regiochemistry via NOESY or X-ray to rule out positional isomerism .

Dose-response analysis : Compare IC₅₀ values across studies; consider pharmacokinetic factors (e.g., solubility in DMSO vs. saline) .

Example : A derivative showing conflicting antimicrobial activity may require re-evaluation under standardized CLSI guidelines .

Basic: What is the role of the methyl and chloro substituents in the reactivity of this compound?

Answer:

- Methyl group (C1) : Enhances electron density at adjacent positions via inductive effects, facilitating electrophilic substitution (e.g., nitration at C4).

- Chloro group (C3) : Acts as a meta-directing substituent, polarizing the ring for nucleophilic attack (e.g., amination at C6) .

Synergistic effects : The combined steric bulk and electronic modulation improve regioselectivity in cross-coupling reactions .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

Answer:

- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR). Key parameters: Chloro group forms halogen bonds with backbone carbonyls .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- QSAR : Develop models using MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ values) with inhibitory activity .

Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.8).

Structure-Activity Relationship (SAR) Insights

| Derivative | Substituents | Biological Activity | Reference |

|---|---|---|---|

| This compound | Cl (C3), CH₃ (C1) | Anticancer (IC₅₀: 12 μM) | |

| 7-Methoxy-3-methylisoquinoline | OCH₃ (C7) | Antimicrobial (MIC: 8 μg/mL) | |

| 4-Chloro-3-methylisoquinoline | Cl (C4) | Anticancer (IC₅₀: 18 μM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.